molecular formula C5HBrClFIN B8256179 2-Bromo-5-chloro-3-fluoro-4-iodopyridine CAS No. 514798-05-1

2-Bromo-5-chloro-3-fluoro-4-iodopyridine

Cat. No. B8256179
CAS RN: 514798-05-1
M. Wt: 336.33 g/mol
InChI Key: XCJFIYRNDDGKBB-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-3-fluoro-4-iodopyridine is a useful research compound. Its molecular formula is C5HBrClFIN and its molecular weight is 336.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-5-chloro-3-fluoro-4-iodopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-chloro-3-fluoro-4-iodopyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Pentasubstituted Pyridines

2-Bromo-5-chloro-3-fluoro-4-iodopyridine serves as a valuable building block in medicinal chemistry research. Wu et al. (2022) describe the synthesis of this halogen-rich intermediate, highlighting its potential for generating a variety of pentasubstituted pyridines with functionalities suitable for further chemical manipulations (Wu et al., 2022).

Isomerization of Halopyridines

Schlosser and Bobbio (2002) discuss the transformation of 5-chloro-2,3-difluoropyridine into several derivatives, including 2-bromo-5-chloro-3-fluoropyridine. This process demonstrates the compound's versatility as an intermediate in creating structural manifolds for various halopyridines, thereby showcasing its importance in organic synthesis (Schlosser & Bobbio, 2002).

Chemoselective Amination

Stroup et al. (2007) illustrate the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, a similar compound, which emphasizes the potential of 2-bromo-5-chloro-3-fluoro-4-iodopyridine in selective synthetic processes. This study highlights the compound's ability to undergo specific reactions under various conditions, thus being useful in tailored organic synthesis (Stroup et al., 2007).

Versatile Synthesis of Pyridines

Sutherland and Gallagher (2003) present the synthesis of 5-bromo-2-fluoro-3-pyridylboronic acid from a similar halopyridine compound. Their method underscores the role of such compounds in the versatile synthesis of disubstituted pyridines and pyridones, further demonstrating the compound's applicability in diverse synthetic routes (Sutherland & Gallagher, 2003).

Conformational Studies

Yoshinaga et al. (2002) analyze the conformational equilibria of various halocyclohexanones, including 2-bromo derivatives. This research, although not directly involving 2-bromo-5-chloro-3-fluoro-4-iodopyridine, provides insight into the conformational behavior of similar halogenated compounds, contributing to a broader understanding of their chemical properties (Yoshinaga et al., 2002).

properties

IUPAC Name

2-bromo-5-chloro-3-fluoro-4-iodopyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBrClFIN/c6-5-3(8)4(9)2(7)1-10-5/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJFIYRNDDGKBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Br)F)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBrClFIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501276700
Record name 2-Bromo-5-chloro-3-fluoro-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501276700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-chloro-3-fluoro-4-iodopyridine

CAS RN

514798-05-1
Record name 2-Bromo-5-chloro-3-fluoro-4-iodopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=514798-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-chloro-3-fluoro-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501276700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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